![molecular formula C9H9NO4 B3080715 5-Ethoxy-2-nitrobenzaldehyde CAS No. 109134-05-6](/img/structure/B3080715.png)
5-Ethoxy-2-nitrobenzaldehyde
Overview
Description
5-Ethoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 .
Molecular Structure Analysis
The InChI code for 5-Ethoxy-2-nitrobenzaldehyde is 1S/C9H9NO4/c1-2-14-8-3-4-9 (10 (12)13)7 (5-8)6-11/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-Ethoxy-2-nitrobenzaldehyde is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Chemical Synthesis and Reactions
5-Ethoxy-2-nitrobenzaldehyde has been studied in the context of various chemical reactions and syntheses. Notable among these is its involvement in the Hantzsch condensation. In one study, the condensation of 2-hydroxy-5-nitrobenzaldehyde, ethyl acetoacetate, and ammonia yielded 2-methyl-3-ethoxycarbonyl-4-ethoxycarbonylmethyl-6-(2-hydroxy-5-nitrophenyl)-pyridine through an unusual condensation and oxidation in situ (Menconi et al., 1995). Another study found that the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia led to the formation of expected isomeric 1,4- and 1,2-dihydropyridines resulting from the normal Hantzsch reaction (Ángeles et al., 2001).
Use in Catalysis
5-Ethoxy-2-nitrobenzaldehyde has also been implicated in catalytic processes. For instance, in the context of the Henry reaction, specific conditions were optimized for the conversion of 4-nitrobenzaldehyde to 2-nitro-1-(4-nitrophenyl)ethanol, demonstrating the efficacy of these conditions for other aromatic aldehydes containing electron-withdrawing substituents (Constable et al., 2009).
Photolytic Studies
In photolytic studies, 2-nitrobenzaldehyde (a compound closely related to 5-ethoxy-2-nitrobenzaldehyde) was used as a chemical actinometer for solution and ice photochemistry. This study measured the light absorbance and photochemical properties of 2-nitrobenzaldehyde in various conditions, suggesting its potential use in photolytic experiments (Galbavy et al., 2010).
Synthesis of Organic Compounds
The synthesis of various organic compounds also involves 5-ethoxy-2-nitrobenzaldehyde. For instance, a study described the synthesis of 2-aminobenzylidene derivatives from various 5-nitro-activated 2-halobenzaldehydes using a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution approach (Xu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-ethoxy-2-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQHZBDBXANCIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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